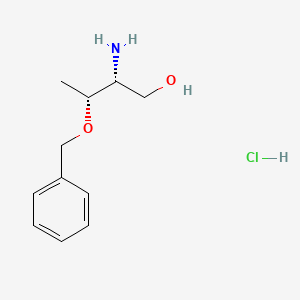

(2R,3R)-2-Amino-3-(benzyloxy)butan-1-ol hydrochloride

描述

(2R,3R)-2-Amino-3-(benzyloxy)butan-1-ol hydrochloride is a chiral amino alcohol derivative featuring a benzyloxy group at the 3-position and an amine group at the 2-position of a four-carbon backbone. Its stereochemistry (R,R configuration) is critical for its interactions in biological systems and synthetic applications. This compound is primarily utilized as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and protected intermediates (e.g., N-Boc derivatives) .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2-Amino-3-(benzyloxy)butan-1-ol hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with a suitable chiral precursor, such as ®-2,3-epoxybutane.

Nucleophilic Opening: The epoxide ring is opened using a nucleophile, such as benzyl alcohol, under acidic or basic conditions to introduce the benzyloxy group.

Amination: The resulting intermediate is then subjected to amination using an appropriate amine source, such as ammonia or an amine derivative, to introduce the amino group.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.

Solvents: Selection of solvents that improve yield and purity.

Temperature and Pressure: Control of temperature and pressure to ensure efficient conversion and minimize by-products.

化学反应分析

Types of Reactions

(2R,3R)-2-Amino-3-(benzyloxy)butan-1-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

Substitution: The amino and benzyloxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution Reagents: Halogenating agents like thionyl chloride can be used for substitution reactions.

Major Products

Oxidation Products: Ketones or aldehydes.

Reduction Products: Alcohols or amines.

Substitution Products: Halogenated derivatives.

科学研究应用

Applications in Medicinal Chemistry

-

Synthesis of Pharmaceutical Compounds :

- The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural characteristics enable the formation of derivatives with enhanced therapeutic properties .

- For example, it has been studied for its potential to produce compounds that exhibit anti-inflammatory and analgesic effects, making it a candidate for pain management therapies.

- Chiral Building Block :

-

Enzyme Interaction Studies :

- Research indicates that this compound can interact with various enzymes, influencing metabolic pathways. This property is essential for understanding drug metabolism and the development of enzyme inhibitors .

- Specific studies have demonstrated its role as a substrate or inhibitor in enzymatic reactions, providing insights into its potential therapeutic mechanisms.

- Pharmacological Research :

Comparison with Related Compounds

The following table highlights how this compound compares with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| (2S,3S)-2-Amino-3-(benzyloxy)butan-1-ol hydrochloride | CHClNO | Enantiomer with different stereochemistry |

| (2R,3R)-2-Amino-3-(methoxy)butan-1-ol hydrochloride | CHClNO | Contains a methoxy group instead of a benzyloxy group |

| (R)-1-(Benzyloxy)butan-2-ol | CHO | Similar benzyloxy structure but different stereochemistry |

Case Studies

Several case studies have documented the applications of this compound:

- Case Study on Synthesis Pathways :

- Clinical Research Applications :

作用机制

The mechanism of action of (2R,3R)-2-Amino-3-(benzyloxy)butan-1-ol hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes or receptors, influencing their activity.

Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular functions.

相似化合物的比较

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

The following table summarizes structurally related compounds, their distinguishing features, and applications:

Structural and Functional Analysis

Backbone Length and Stereochemistry

- The four-carbon backbone of (2R,3R)-2-Amino-3-(benzyloxy)butan-1-ol HCl provides greater conformational flexibility compared to the shorter three-carbon analog (CAS 58577-95-0). This may enhance its utility in forming complex macrocycles or peptidomimetics .

- The (R,R) stereochemistry distinguishes it from compounds like cis-2-Amino-2,3-dihydro-1H-inden-1-ol (CAS 23337-80-6), where the fused ring system restricts rotational freedom, favoring applications as chiral ligands .

Substituent Effects

- Benzyloxy Group: The benzyloxy moiety enhances lipophilicity, aiding membrane permeability in drug candidates. However, this group is prone to hydrogenolysis, limiting stability under reducing conditions. In contrast, the tetrahydropyran (oxan-4-yl) substituent in (2S)-2-Amino-3-(oxan-4-yl)propanoic acid HCl offers improved metabolic stability and solubility .

- Cyclohexane Ring : The high-similarity compound (1R,2R)-2-(Benzyloxy)cyclohexanamine HCl (CAS 1010811-75-2) incorporates a rigid cyclohexane ring, which may improve binding affinity to hydrophobic targets (e.g., enzymes or receptors in CNS disorders) .

Pharmacological Potential

- For example, the cyclohexanamine derivative (CAS 1010811-75-2) shows promise in targeting neurotransmitter transporters .

Industrial Relevance

- This compound’s chiral purity and scalability make it valuable in asymmetric catalysis and API (Active Pharmaceutical Ingredient) synthesis. For instance, intermediates like those in utilize benzyloxy-amino alcohols for constructing trifluorobutanoic acid derivatives, critical in kinase inhibitors .

生物活性

(2R,3R)-2-Amino-3-(benzyloxy)butan-1-ol hydrochloride is a chiral amino alcohol characterized by a specific stereochemistry that plays a crucial role in its biological activity. This compound has garnered attention for its potential applications in pharmaceutical development, particularly in the synthesis of drugs targeting neurological conditions and metabolic disorders. The hydrochloride form enhances its solubility, which is beneficial for various biological applications.

Chemical Structure and Properties

- Molecular Formula : CHClNO

- Molecular Weight : 231.72 g/mol

- CAS Number : 160841-03-2

The compound features an amino group and a benzyloxy substituent on a butanol backbone, with both the second and third carbons in the butanol chain possessing R configurations. This stereochemical configuration is significant as it influences the compound's interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, which can protect cells from oxidative stress.

- Antimicrobial Properties : Some derivatives of amino alcohols have shown effectiveness against various bacterial and fungal strains, indicating potential as an antimicrobial agent.

- Neuroprotective Effects : Analogues of this compound have been studied for their ability to protect neuronal cells from damage, suggesting a role in neuroprotection.

- Metabolic Regulation : Its structural features suggest interactions with receptors involved in neurotransmission and metabolic pathways, potentially influencing metabolic processes.

The mechanism of action for this compound involves:

- Interaction with Enzymes and Receptors : The compound may modulate the activity of specific enzymes or receptors, impacting various biochemical pathways.

- Pathway Modulation : It can influence cellular functions by altering metabolic pathways, which may lead to therapeutic effects in diseases.

Synthesis and Chemical Behavior

The synthesis of this compound typically involves:

- Starting Material : A chiral precursor such as 2,3-epoxybutane.

- Nucleophilic Opening : The epoxide ring is opened using benzyl alcohol under acidic or basic conditions to introduce the benzyloxy group.

- Amination : The intermediate undergoes amination to introduce the amino group.

- Hydrochloride Formation : Treatment with hydrochloric acid converts the compound into its hydrochloride salt form.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (2S,3S)-2-Amino-3-(benzyloxy)butan-1-ol | Stereoisomer with S configurations | Different stereochemistry affects activity |

| 2-Aminoethanol | Simple amino alcohol | Lacks benzyloxy group |

| Benzylamine | Amino compound without alcohol group | No hydroxyl functionality |

The unique stereochemistry and functional groups of this compound confer distinct biological activities compared to its analogues.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various applications:

- Pharmaceutical Development : As a building block for synthesizing complex drugs targeting neurological disorders.

- Biological Studies : Utilized in enzyme interaction studies to elucidate its mechanism of action and therapeutic potential.

- Medicinal Chemistry Applications : Employed as an intermediate in the synthesis of biologically active compounds.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for (2R,3R)-2-Amino-3-(benzyloxy)butan-1-ol hydrochloride?

- Methodological Answer: The compound is typically synthesized via multi-step routes involving stereoselective protection/deprotection strategies. A key approach includes:

Benzyloxy Group Introduction : Reacting a precursor alcohol with benzyl bromide under basic conditions to install the benzyloxy moiety.

Amino Group Protection : Using tert-butoxycarbonyl (BOC) groups to protect the amine during subsequent reactions .

Hydrochloride Salt Formation : Treating the freebase with hydrochloric acid in a polar solvent (e.g., ethanol) under controlled pH conditions.

Analytical validation (e.g., chiral HPLC) is critical to confirm stereochemical integrity .

Q. How is the purity and structural identity of this compound validated?

- Methodological Answer:

- Purity : Assessed via reverse-phase HPLC (≥95% purity threshold) with UV detection at 210–254 nm. Mobile phases often include acetonitrile/water with 0.1% trifluoroacetic acid.

- Structural Confirmation :

- NMR : and NMR to verify benzyloxy (δ ~4.5–5.0 ppm) and amine (δ ~1.5–3.0 ppm) groups.

- Mass Spectrometry : ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 256.1) .

Q. What are the recommended storage conditions to ensure stability?

- Methodological Answer: Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon). Desiccants (e.g., silica gel) prevent hygroscopic degradation. Long-term stability studies suggest <5% decomposition over 12 months under these conditions .

Advanced Research Questions

Q. How does stereochemistry influence biological activity in related compounds?

- Methodological Answer: Stereochemistry significantly impacts receptor binding and metabolic stability. For example:

- (2S,3R) vs. (2R,3S) enantiomers of benzyloxy-substituted analogs show 10–100x differences in IC values against amino acid transporters like LAT1 .

- Experimental Design : Use chiral chromatography to isolate enantiomers and compare their pharmacokinetic profiles in vitro (e.g., Caco-2 permeability assays) .

Q. How can researchers resolve contradictions in reported biological activity data?

- Methodological Answer: Contradictions often arise from impurities or stereochemical variability. Mitigation strategies include:

- Batch Analysis : Quantify enantiomeric excess (EE) via chiral HPLC for all tested batches.

- Control Experiments : Compare activity of synthesized batches against commercially available reference standards (e.g., PubChem CID 310450-42-1) .

Q. What strategies optimize yield in multi-step syntheses?

- Methodological Answer:

- Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., Rhodium-BINAP complexes) to enhance enantioselectivity during key steps.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve reaction rates for benzyloxy group installation .

- In-line Analytics : Employ PAT (Process Analytical Technology) tools like FTIR to monitor reaction progress in real time .

属性

IUPAC Name |

(2R,3R)-2-amino-3-phenylmethoxybutan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2.ClH/c1-9(11(12)7-13)14-8-10-5-3-2-4-6-10;/h2-6,9,11,13H,7-8,12H2,1H3;1H/t9-,11-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSLDOTRVZGNKPQ-FOKYBFFNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CO)N)OCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](CO)N)OCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。